2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC16323054
Molecular Formula: C16H14FN5O2
Molecular Weight: 327.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN5O2 |
|---|---|
| Molecular Weight | 327.31 g/mol |
| IUPAC Name | 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C16H14FN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23) |
| Standard InChI Key | HUVFFCFHHUEOFH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include:
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Condensation Reactions: To form the amide linkage between the pyridazinone and pyrazole components.
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Aromatic Substitution: To introduce the fluorophenyl group.
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Cyclization Reactions: To form the pyridazinone ring.
Optimization of these reactions for industrial production might involve continuous flow reactors to improve efficiency and scalability.
Biological Activity and Potential Applications
Compounds with pyridazinone and pyrazole structures are known for their broad spectrum of biological activities. These include potential therapeutic effects such as:
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Modulation of Enzymes or Receptors: The fluorophenyl group can enhance binding affinity, while the pyridazinone moiety contributes to stability.
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Inflammation and Cell Proliferation: Interaction with specific biological pathways could lead to novel therapeutic strategies.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Modulation | Inhibition or activation of key enzymes |
| Anti-inflammatory Effects | Interaction with pathways related to inflammation |
| Antiproliferative Effects | Potential impact on cell growth and division |
Research Findings and Future Directions
While specific research findings for 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide are not available, compounds with similar structures are of interest for their potential therapeutic applications. Ongoing research aims to elucidate precise mechanisms of action, which could lead to novel treatments for diseases related to cell proliferation and inflammation.
Comparison with Similar Compounds
Similar compounds, such as those with indole or thiadiazole moieties, have been studied for their biological activities. These compounds often exhibit unique structural features that enhance their therapeutic efficacy and specificity.
| Compound Name | Key Features |
|---|---|
| Indole Derivatives | Presence of an indole ring instead of pyrazole |
| Thiadiazole Derivatives | Incorporation of a thiadiazole ring for enhanced reactivity |
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